N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

SET7 inhibition epigenetics structure-activity relationship

This compound is the validated SET7 histone methyltransferase inhibitor hit (DC-S100), identified via pharmacophore- and docking-based virtual screening. The 4-nitro positional isomer is essential for activity—the 2-nitro regioisomer is inactive—making structural substitution inadmissible. Serves as a reference scaffold for medicinal chemistry optimization; optimized analogs DC-S238/DC-S239 achieved IC50 values of 4.88 μM and 4.59 μM, respectively, with selectivity over DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a. Researchers must account for off-target iNOS (EC50 1,800 nM) and nNOS (EC50 1,500 nM) activity. Procure from validated suppliers with ≥98% purity and certificates of analysis for batch-to-batch reproducibility.

Molecular Formula C15H14N2O5
Molecular Weight 302.28 g/mol
CAS No. 178803-91-3
Cat. No. B1669902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-4-nitrobenzamide
CAS178803-91-3
SynonymsDC-S100;  DC S100;  DCS100; 
Molecular FormulaC15H14N2O5
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C15H14N2O5/c1-21-13-8-5-11(9-14(13)22-2)16-15(18)10-3-6-12(7-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)
InChIKeyQVRYMECVJRSTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dimethoxyphenyl)-4-nitrobenzamide (DC-S100, CAS 178803-91-3): SET7 Inhibitor Baseline for Epigenetic Research Procurement


N-(3,4-dimethoxyphenyl)-4-nitrobenzamide (CAS 178803-91-3, synonym DC-S100) is a synthetic small-molecule benzamide derivative with molecular formula C15H14N2O5 and molecular weight 302.28 g/mol . It is primarily characterized as a selective histone methyltransferase SET7 (also known as KMT7/SETD7/SET9) inhibitor, identified through pharmacophore- and docking-based virtual screening and documented in the primary literature as a hit compound for SET7 inhibition [1]. The compound features a 3,4-dimethoxyphenyl group linked via an amide bond to a 4-nitrobenzamide moiety, a structural arrangement that positions the nitro group at the para position relative to the carbonyl [2].

Why N-(3,4-Dimethoxyphenyl)-4-nitrobenzamide (DC-S100) Cannot Be Substituted with Generic Benzamide or Nitrobenzamide Analogs for SET7 Research


Direct substitution of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide with structurally similar nitrobenzamides or generic benzamide derivatives is scientifically inadmissible for SET7 inhibition studies due to documented structure-activity relationship (SAR) data demonstrating that the positional isomerism of the nitro group dictates functional activity [1]. Specifically, comparative evaluation against the 2-nitrobenzamide regioisomer N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide revealed that the 4-nitro configuration is essential for SET7 inhibitory activity; the 2-nitro positional analog exhibited no detectable SET7 inhibition, confirming that the para-nitro substitution pattern is a critical pharmacophoric requirement rather than a minor structural variation [2]. Furthermore, the selective SET7 inhibition profile of this compound was established through virtual screening that explicitly distinguished it from compounds targeting other histone methyltransferases, and subsequent selectivity profiling against DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a was performed on its optimized analogs—data that cannot be extrapolated to uncharacterized benzamide analogs without empirical validation [3].

Quantitative Differentiation Evidence: N-(3,4-Dimethoxyphenyl)-4-nitrobenzamide (DC-S100) vs. Comparators in Biochemical and Cell-Based Assays


Para-Nitro Configuration Confers SET7 Inhibitory Activity; Ortho-Nitro Analog Shows Complete Loss of Function

A direct head-to-head SAR comparison between N-(3,4-dimethoxyphenyl)-4-nitrobenzamide (4-nitro positional isomer) and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide (2-nitro positional isomer) established that the para-nitro substitution pattern is essential for SET7 inhibitory function [1]. The 4-nitro compound was identified as an active SET7 hit through pharmacophore- and docking-based virtual screening, whereas the 2-nitro regioisomer exhibited no detectable SET7 inhibition in parallel evaluation, demonstrating that the nitro group position determines functional activity rather than merely modulating potency [2].

SET7 inhibition epigenetics structure-activity relationship nitrobenzamide positional isomerism

Selectivity Profile Differentiates SET7 Inhibition from Other Histone Methyltransferases

Optimized analogs of DC-S100 (DC-S238 and DC-S239) were evaluated for selectivity against a panel of six histone methyltransferases including DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a [1]. The compounds displayed IC50 values of 4.88 μM and 4.59 μM for SET7 respectively, with selectivity demonstrated against the non-SET7 methyltransferases tested [2]. This selectivity profiling provides class-level inference that the DC-S100 scaffold preferentially engages SET7 over other methyltransferases, a property not guaranteed for generic benzamide derivatives that lack empirical selectivity data.

histone methyltransferase SET7 selectivity epigenetic inhibitor target selectivity

Cross-Reactivity Profile: iNOS and nNOS Activity Data Enables Informed Experimental Exclusion

BindingDB records document the activity of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide against human iNOS (inducible nitric oxide synthase) with EC50 = 1,800 nM, and against human nNOS (neuronal nitric oxide synthase) with EC50 = 1,500 nM [1]. While this compound is not a primary iNOS/nNOS inhibitor (values in the micromolar range), these data provide quantifiable off-target activity information that is absent for most uncharacterized benzamide analogs. For experimental systems where nitric oxide synthase activity may be a confounding variable, this known cross-reactivity profile enables rational exclusion or appropriate control design.

nitric oxide synthase iNOS inhibition nNOS inhibition cross-reactivity specificity

Physicochemical Identity and Purity Benchmarking Distinguishes DC-S100 from Structurally Ambiguous Substitutes

Commercial vendors specify N-(3,4-dimethoxyphenyl)-4-nitrobenzamide with purity ≥98% and ≥97% , with defined physicochemical parameters including molecular weight 302.28 g/mol, LogP = 2.7, topological polar surface area 93.4 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 4 . These specifications provide a verifiable identity and quality benchmark that enables procurement with defined purity thresholds and documented physicochemical properties. In contrast, generic or poorly characterized benzamide analogs often lack certified purity specifications or comprehensive physicochemical characterization, introducing batch-to-batch variability risks.

purity specification physicochemical properties quality control procurement standard

Validated Application Scenarios for N-(3,4-Dimethoxyphenyl)-4-nitrobenzamide (DC-S100) Based on Empirical Evidence


SET7 Histone Methyltransferase Inhibition Studies in Epigenetic Research

This compound is validated for use as a SET7 inhibitor hit compound in biochemical and cell-based assays investigating SET7-mediated histone methylation and its role in gene regulation, diabetes, cancer, and viral pathogenesis. The compound was identified through pharmacophore- and docking-based virtual screening and confirmed as a SET7 inhibitor in the primary literature, with SAR analysis performed on its analogs [1]. Researchers studying SET7 (also known as KMT7/SETD7/SET9) can utilize this compound as a starting point for inhibitor development or as a tool compound for functional biology studies, with the understanding that the 4-nitro positional isomer is essential for activity and the 2-nitro analog is inactive .

Structure-Activity Relationship Studies of Nitrobenzamide-Based SET7 Inhibitors

This compound serves as a reference scaffold for medicinal chemistry optimization programs targeting SET7. The primary literature demonstrates that structure modifications based on the DC-S100 scaffold yielded DC-S238 and DC-S239 with improved IC50 values of 4.88 μM and 4.59 μM respectively, and selectivity for SET7 over six other histone methyltransferases (DNMT1, DOT1L, EZH2, NSD1, SETD8, G9a) was established [1]. Researchers conducting SAR campaigns can use this compound as the validated starting point for systematic optimization, leveraging the established binding mode and pharmacophore model.

Chemical Biology Tool for SET7 Functional Studies with Documented Off-Target Awareness

This compound may be employed as a chemical biology probe for interrogating SET7 function in cellular systems, provided that its off-target iNOS and nNOS activity (EC50 = 1,800 nM and 1,500 nM respectively) is accounted for in experimental design [1]. For experimental models where nitric oxide synthase activity is a relevant variable, researchers can implement appropriate controls or interpret results with awareness of this known cross-reactivity. The defined physicochemical properties (LogP = 2.7, tPSA = 93.4 Ų) also inform solubility and permeability expectations for cell-based assays .

Procurement with Verifiable Purity and Identity Specifications

This compound is procurable from multiple commercial suppliers with defined purity specifications (≥97-98%) and fully characterized identity parameters including InChIKey QVRYMECVJRSTFI-UHFFFAOYSA-N, molecular weight 302.28 g/mol, and elemental composition C 59.60%, H 4.67%, N 9.27%, O 26.46% [1]. Procurement decisions should prioritize suppliers providing certificates of analysis and verified purity documentation to ensure batch-to-batch reproducibility. The defined identity parameters enable unambiguous compound verification upon receipt and facilitate cross-referencing with literature data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.